2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate
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Overview
Description
2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate is an organic compound that features both acetylamino and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate typically involves the reaction of 2-(Acetylamino)phenol with 5-bromo-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted product.
Hydrolysis: Hydrolysis of the acetylamino group yields the corresponding amine and acetic acid.
Scientific Research Applications
2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, while the sulfonate group can interact with positively charged regions of proteins. These interactions can inhibit enzyme activity or alter protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate
- 2-Acetylamino-5-bromo-6-methylpyridine
- 2-Acetylamino-5-bromo-4-methylpyridine
Uniqueness
This compound is unique due to the presence of both acetylamino and sulfonate groups, which provide distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2-acetamidophenyl) 5-bromo-2-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-10-7-8-12(16)9-15(10)22(19,20)21-14-6-4-3-5-13(14)17-11(2)18/h3-9H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUFQYVJDQNAHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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